molecular formula C7H8O3 B11759087 (1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one

(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one

Cat. No.: B11759087
M. Wt: 140.14 g/mol
InChI Key: DNNGFJFYJPAONS-UMRXKNAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R,4S,5S)-3,9-dioxatricyclo[33102,]nonan-7-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one typically involves multi-step organic reactions. One common method includes the cyclization of specific precursor molecules under controlled conditions. The reaction conditions often require precise temperature control, specific catalysts, and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of automated systems for temperature and pressure control is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different reduced products.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles like halides, amines, or alcohols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which (1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the resulting chemical properties. This makes it a valuable compound for targeted research and specialized applications.

Properties

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one

InChI

InChI=1S/C7H8O3/c8-3-1-4-6-7(10-6)5(2-3)9-4/h4-7H,1-2H2/t4-,5+,6-,7+

InChI Key

DNNGFJFYJPAONS-UMRXKNAASA-N

Isomeric SMILES

C1[C@@H]2[C@@H]3[C@@H](O3)[C@@H](O2)CC1=O

Canonical SMILES

C1C2C3C(O3)C(O2)CC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.